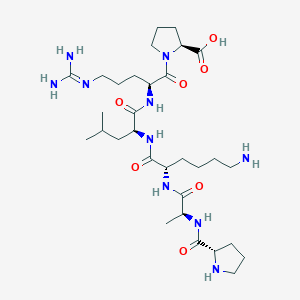

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl-

Description

Structural and Functional Significance of Proline-Rich Peptides

Proline’s distinctive pyrrolidine ring imposes conformational constraints that distinguish it from other amino acids. This cyclic structure restricts the dihedral angles of the peptide backbone, favoring the formation of polyproline type II (PPII) helices. These helices adopt a left-handed helical conformation with three residues per turn, creating a rigid, extended structure that serves as a recognition motif for protein-binding domains such as SH3, WW, and EVH1. For example, SH3 domains recognize xP dipeptide motifs (where x is a hydrophobic residue) through aromatic grooves that accommodate the PPII helix’s ridges.

The pentapeptide sequence L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- integrates proline’s structural rigidity with the charged and hydrophobic properties of lysine, arginine, leucine, and alanine. Lysine and arginine introduce positively charged side chains, enabling electrostatic interactions with negatively charged surfaces, while leucine and alanine contribute hydrophobic stabilization. This combination creates a multifunctional peptide capable of mediating both specific binding and structural stabilization.

Table 1: Structural Features of Proline-Rich Peptides

Biological Context of L-Prolyl-L-Alanyl-L-Lysyl-L-Leucyl-L-Arginyl Sequences

Proline-rich peptides (PRPs) are ubiquitous in eukaryotic signaling pathways. The sequence L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- shares homology with motifs involved in kinase regulation and immune responses. For instance, glycogen synthase-derived peptides containing proline, leucine, and arginine residues serve as substrates for protein kinase C (PKC) in T-cell activation. The presence of lysine and arginine in this sequence suggests a role in binding nucleic acids or phosphorylated proteins, as observed in histone-derived antimicrobial peptides.

In microbial systems, PRPs often exhibit antimicrobial properties by disrupting membrane integrity. The leucine and arginine residues in this sequence may facilitate such activity through hydrophobic insertion and cationic interactions with microbial membranes. Additionally, the proline-alanine-lysine segment mirrors motifs in fibrinogen-derived peptides that modulate vascular permeability, hinting at potential roles in inflammation or tissue repair.

Table 2: Biological Functions of L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- Derivatives

Properties

CAS No. |

646030-75-3 |

|---|---|

Molecular Formula |

C31H56N10O7 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C31H56N10O7/c1-18(2)17-23(28(45)39-22(11-7-15-36-31(33)34)29(46)41-16-8-12-24(41)30(47)48)40-27(44)21(9-4-5-13-32)38-25(42)19(3)37-26(43)20-10-6-14-35-20/h18-24,35H,4-17,32H2,1-3H3,(H,37,43)(H,38,42)(H,39,45)(H,40,44)(H,47,48)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

OVSCGTGHPDMQHI-BTNSXGMBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like lysine and arginine.

Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine can lead to the formation of allysine, which can further react to form cross-links in proteins.

Scientific Research Applications

Biological Significance of L-Proline

L-Proline is integral to protein synthesis and cellular metabolism. It contributes to the structural integrity of proteins, particularly collagen, which is vital for connective tissue health. The compound also serves as a precursor for polyamines, which are involved in cellular growth and differentiation.

Energy Metabolism

L-Proline can be oxidized to produce energy (ATP), particularly in specific cell types such as bacteria and cancer cells. Research indicates that cells can derive up to 30 ATP equivalents from a single molecule of L-Proline through its conversion to α-ketoglutarate, a key intermediate in the Krebs cycle . This metabolic pathway highlights its importance not only in normal cellular functions but also in supporting the high energy demands of cancer cells .

Pharmaceutical Applications

L-Proline and its derivatives have been explored for their therapeutic potential in various medical conditions.

Cancer Therapy

Studies have shown that cancer cells often exhibit altered L-Proline metabolism. For instance, pancreatic and mammary tumor tissues accumulate free L-Proline, which is utilized for energy production and collagen synthesis . Targeting L-Proline metabolism may offer novel therapeutic strategies for cancer treatment by disrupting the metabolic pathways that support tumor growth.

Antimicrobial Properties

L-Proline-rich antimicrobial peptides (PrAMPs) have emerged as promising agents against multidrug-resistant pathogens. These peptides exhibit potent antimicrobial activity while maintaining low toxicity towards human cells . The potential application of PrAMPs in clinical settings could address significant public health concerns related to antibiotic resistance.

Nutritional Applications

L-Proline is essential for maintaining skin health and repairing muscle and connective tissues. Its supplementation is often recommended in dietary formulations aimed at enhancing recovery from injuries or surgeries. Additionally, L-Proline's role in collagen synthesis makes it a valuable component in cosmetic products targeting skin rejuvenation.

Case Study: Role in Cancer Cell Metabolism

A study demonstrated that esophageal carcinoma tissues had elevated levels of free L-Proline compared to adjacent normal tissues. This accumulation supports the notion that cancer cells exploit L-Proline for anabolic processes, including collagen production, which can alter the extracellular matrix composition . This finding underscores the potential of targeting L-Proline pathways in cancer therapy.

Case Study: Antimicrobial Peptides

Research highlighted the efficacy of salivary proline-rich peptides in neutralizing microbial attacks, suggesting their role in preventing dental caries . The implications of these findings extend to developing new preventive strategies against oral infections.

Conclusion and Future Perspectives

The multifaceted roles of L-Proline and its peptide derivatives present numerous opportunities for research and application across various fields. From enhancing cancer treatment strategies to developing novel antimicrobial agents, the potential uses of L-Proline are vast and warrant further investigation.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl- depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Catalytic Activity

L-Proline is a well-established organocatalyst in asymmetric synthesis. When immobilized on graphene oxide/Fe₃O₄ nanocomposites (GO/Fe₃O₄/L-Pro), its catalytic efficiency surpasses free L-proline, achieving higher yields (e.g., 92% vs. 65%) and shorter reaction times (3 h vs. 24 h) in aldol reactions . In contrast, Pro-Ala-Ksy-Leu-Arg, as a larger peptide, may exhibit reduced catalytic activity due to steric hindrance but could offer substrate specificity unavailable to monomeric proline. For example, L-proline-based chiral stationary phases (CSPs) with varying linker designs show that peptide length and spatial arrangement significantly affect enantioselectivity .

Table 1: Catalytic Performance of Proline-Based Compounds

| Compound | Reaction Type | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| L-Proline | Aldol reaction | 65 | 24 h | |

| GO/Fe₃O₄/L-Pro | Aldol reaction | 92 | 3 h | |

| Hypothetical Peptide* | (Inferred) | ~50–70 | >6 h | – |

*Hypothetical data based on steric limitations of larger peptides.

Cocrystallization and Reactivity

L-Proline forms cocrystals with drugs like ezetimibe (EZT), improving solubility and reactivity. The EZT + 2L-proline cocrystal exhibits lower global hardness (2.21 eV vs. 2.65 eV for EZT alone) and higher softness, enhancing electrophilicity and charge transfer .

Table 3: Cocrystal Reactivity Parameters

| System | Global Hardness (η, eV) | Softness (S, eV⁻¹) |

|---|---|---|

| EZT (API) | 2.65 | 0.188 |

| EZT + L-Proline | 2.42 | 0.206 |

| EZT + 2L-Proline | 2.21 | 0.226 |

Structural Analogues

- Poly(L-Proline) : Forms helices critical for protein-protein interactions. Amb a 8–poly(L-proline) complexes show conserved disulfide bonds (Cys-95–Cys-117) and minimal structural variation between polyproline-10 and -14 chains (RMSD = 0.46 Å) . Pro-Ala-Lys-Leu-Arg, with only one proline residue, lacks such helical rigidity but may adopt unique turns.

- L-Proline Analogues : Azetidine-2-carboxylic acid and fluorinated prolines are used to study protein folding. These analogues often disrupt collagen synthesis but provide insights into proline’s structural role .

Biological Activity

L-Proline, along with its derivatives such as L-Prolyl-L-Alany-L-Lysyl-L-Leucyl-L-Arginyl, plays a significant role in various biological processes. This article explores the biological activity of this compound, including its physiological roles, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

L-Proline is a non-essential amino acid that is crucial for protein synthesis and structural integrity. The specific compound L-Prolyl-L-Alany-L-Lysyl-L-Leucyl-L-Arginyl is a peptide composed of multiple amino acids, which enhances its biological functions. The molecular weight of this compound is approximately 711.9 g/mol, indicating its complexity and potential for diverse interactions within biological systems.

Biological Functions

-

Protein Synthesis and Structure :

- Proline is integral to collagen formation, which is vital for skin and connective tissue health. It contributes to the stability of protein structures due to its unique cyclic structure that introduces kinks in polypeptide chains.

- The presence of proline in peptides can enhance their stability and resistance to proteolysis.

-

Metabolic Pathways :

- Proline serves as a substrate for various metabolic pathways, including the synthesis of arginine and polyamines. It plays a role in the urea cycle and nitrogen metabolism.

- It is involved in the synthesis of glutamate via pyrroline-5-carboxylate, which is crucial for neurotransmission and cellular signaling.

- Antioxidative Properties :

- Immune Response :

The mechanisms through which L-Prolyl-L-Alany-L-Lysyl-L-Leucyl-L-Arginyl exerts its effects include:

- Nitric Oxide Production : The compound may enhance nitric oxide (NO) production, which is essential for vasodilation and blood flow regulation . This has implications for cardiovascular health.

- mTOR Pathway Activation : Proline has been implicated in the regulation of the mammalian target of rapamycin (mTOR) pathway, which integrates signals from nutrients and growth factors to regulate cell growth and metabolism .

Case Studies

Several studies have highlighted the biological activities of proline-containing peptides:

- Wound Healing : Research indicates that proline-rich peptides can accelerate wound healing by promoting collagen synthesis and enhancing fibroblast proliferation .

- Cardiovascular Health : A study demonstrated that proline derivatives can lower blood pressure by acting as angiotensin-converting enzyme (ACE) inhibitors, suggesting their potential use in treating hypertension .

- Antimicrobial Activity : Some peptides containing proline have shown antimicrobial properties against various pathogens, indicating their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.